2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride
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Overview
Description
2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride is a synthetic organic compound with a molecular weight of 305.2 g/mol . It is characterized by the presence of a morpholine ring, a phenyl group, and a chloroacetamide moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting 4-(morpholin-4-yl)methylbenzyl chloride with sodium acetate in the presence of acetic acid.
Chlorination: The intermediate is then chlorinated using thionyl chloride to introduce the chloro group.
Acetamide Formation: Finally, the chlorinated intermediate is reacted with acetamide in the presence of a base such as sodium hydroxide to form the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide hydrochloride: Similar structure but with a cyclohexyl group instead of a phenyl group.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and a bromophenyl group.
Uniqueness
2-chloro-N-({4-[(morpholin-4-yl)methyl]phenyl}methyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and phenyl group provide a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-1-3-13(4-2-12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUDVFABRYTCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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